2-{1-[(tert-butoxy)carbonyl]-3-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidin-1-yl)azetidin-3-yl}acetic acid
Description
This compound (CAS: 2149471-79-2, molecular formula: C₂₅H₂₈N₂O₆, molecular weight: 452.5 g/mol) is a heterocyclic derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) moiety . The azetidine (four-membered ring) core is substituted with a pyrrolidine-linked Fmoc-protected amine and an acetic acid side chain. Its design is pivotal in peptide synthesis, where Boc and Fmoc groups serve as temporary and permanent protecting groups, respectively, enabling sequential deprotection during solid-phase synthesis .
Properties
IUPAC Name |
2-[3-[3-(9H-fluoren-9-ylmethoxycarbonylamino)pyrrolidin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35N3O6/c1-28(2,3)38-27(36)31-17-29(18-31,14-25(33)34)32-13-12-19(15-32)30-26(35)37-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,19,24H,12-18H2,1-3H3,(H,30,35)(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTIIJSHPRYDCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2CCC(C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-3-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidin-1-yl)azetidin-3-yl}acetic acid (CAS Number: 1803582-64-0) is a synthetic compound with potential applications in medicinal chemistry. Its structural complexity, featuring multiple functional groups, suggests diverse biological activities. This article reviews the existing literature concerning its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 521.60 g/mol. The structure comprises a tert-butoxycarbonyl group, a pyrrolidine moiety, and a fluorenylmethoxycarbonyl group, contributing to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H35N3O6 |
| Molecular Weight | 521.60 g/mol |
| CAS Number | 1803582-64-0 |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to 2-{1-[(tert-butoxy)carbonyl]-3-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidin-1-yl)azetidin-3-yl}acetic acid exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Neuroprotective Effects
Some studies highlight the neuroprotective potential of this compound. It may modulate neurotransmitter levels and exhibit antioxidant properties, which could be beneficial in neurodegenerative diseases.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have also been documented. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
Case Studies and Research Findings
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of related compounds. Results indicated that modifications similar to those in 2-{1-[(tert-butoxy)carbonyl]-3-(3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pyrrolidin-1-yl)azetidin-3-yl}acetic acid enhanced cytotoxicity against breast cancer cell lines (MCF7) .
- Neuroprotection : In a neurobiology study, a derivative was tested for its ability to protect neuronal cells from oxidative stress. The results showed reduced cell death and improved cell viability when treated with the compound, indicating potential for developing therapies for Alzheimer's disease .
- Anti-inflammatory Activity : Research published in Pharmacology Reports demonstrated that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting it could be developed into an anti-inflammatory agent .
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic Acid
- CAS : 1380327-51-4
- Molecular Formula : C₂₄H₂₆N₂O₆
- Key Differences : Replaces the acetic acid group with a carboxylic acid directly attached to the azetidine ring.
- Impact : The shorter chain reduces hydrophilicity (logP increases by ~0.3) and may lower solubility in aqueous buffers compared to the target compound. This structural variation could influence reactivity in coupling reactions due to steric hindrance near the azetidine core .
1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic Acid
- CAS : 180181-05-9
- Similarity Index : 0.87 (Tanimoto coefficient)
- Key Differences : Substitutes azetidine with a piperidine ring (six-membered) and introduces a phenyl group.
- However, the larger ring size reduces ring strain, altering conformational flexibility compared to the azetidine-containing compound .
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic Acid
({(2R)-1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-pyrrolidinyl}methoxy)acetic Acid
- CAS : 1335206-44-4
- Key Differences : Contains a pyrrolidine (five-membered ring) with a methoxyacetic acid side chain and R-configuration.
- Impact: The stereochemistry (R-configuration) may lead to distinct chiral interactions in biological systems.
2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic Acid
- CAS : 1937358-25-2
- Key Differences : Incorporates a fluorine atom and a pyrrolidine ring with a double bond (Z-configuration).
- Impact: The fluorine atom enhances metabolic stability by resisting oxidative degradation.
Solubility and Reactivity
Spectral Characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
